molecular formula C8H9N3O2 B13698553 1-(Benzo[d][1,3]dioxol-4-yl)guanidine

1-(Benzo[d][1,3]dioxol-4-yl)guanidine

Cat. No.: B13698553
M. Wt: 179.18 g/mol
InChI Key: UQAKENIHJQWROV-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-4-yl)guanidine is a chemical compound that features a guanidine group attached to a benzo[d][1,3]dioxole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzo[d][1,3]dioxole structure is known for its presence in many bioactive molecules, making this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-4-yl)guanidine typically involves the reaction of benzo[d][1,3]dioxole derivatives with guanidine. One common method is the acylation of benzo[d][1,3]dioxole with acetic anhydride using fused zinc chloride as a catalyst . This intermediate can then be reacted with guanidine under suitable conditions to yield the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-4-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d][1,3]dioxole carboxylic acids, while reduction could produce benzo[d][1,3]dioxole alcohols.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-4-yl)guanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-4-yl)guanidine involves its interaction with specific molecular targets. For instance, guanidine compounds are known to enhance the release of acetylcholine following a nerve impulse . This suggests potential applications in neuromodulation and related therapeutic areas. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with various enzymes and receptors.

Comparison with Similar Compounds

Uniqueness: 1-(Benzo[d][1,3]dioxol-4-yl)guanidine stands out due to its unique combination of the benzo[d][1,3]dioxole and guanidine moieties. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

2-(1,3-benzodioxol-4-yl)guanidine

InChI

InChI=1S/C8H9N3O2/c9-8(10)11-5-2-1-3-6-7(5)13-4-12-6/h1-3H,4H2,(H4,9,10,11)

InChI Key

UQAKENIHJQWROV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC=CC(=C2O1)N=C(N)N

Origin of Product

United States

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